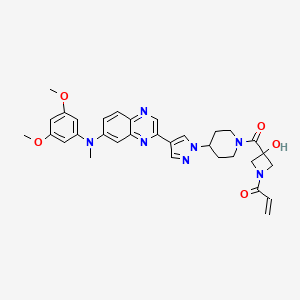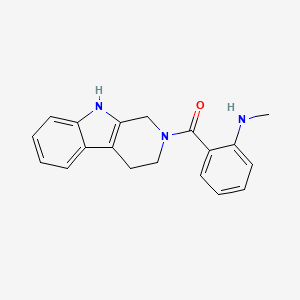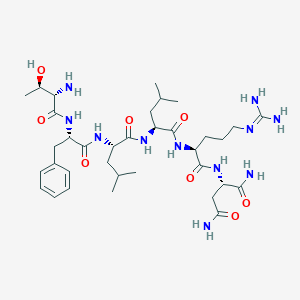![molecular formula C21H15F3O4 B12375710 2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mcl-1 inhibitor 10 is a small molecule inhibitor targeting the myeloid cell leukemia 1 (Mcl-1) protein, which is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in the regulation of apoptosis, and its overexpression is often associated with various cancers, including multiple myeloma and acute myeloid leukemia . By inhibiting Mcl-1, Mcl-1 inhibitor 10 promotes apoptosis in cancer cells, making it a promising therapeutic agent in oncology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1 inhibitor 10 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to enhance binding affinity and selectivity for Mcl-1 . Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of Mcl-1 inhibitor 10 involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimization of reaction conditions, purification techniques, and quality control measures to ensure the final product meets regulatory standards .
化学反应分析
Types of Reactions: Mcl-1 inhibitor 10 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in Mcl-1 inhibitor 10 and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Mcl-1 inhibitor 10 has a wide range of scientific research applications, including:
作用机制
Mcl-1 inhibitor 10 exerts its effects by selectively binding to the Mcl-1 protein, thereby preventing its interaction with pro-apoptotic proteins such as BAX and BAK . This disruption of the Mcl-1-protein complex leads to the activation of the intrinsic apoptotic pathway, resulting in the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the Bcl-2 family proteins and the mitochondrial apoptotic pathway .
相似化合物的比较
Mcl-1 inhibitor 10 is compared with other similar compounds, such as:
ABT-199 (Venetoclax): A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
S63845: A potent and selective Mcl-1 inhibitor with similar mechanisms of action.
AZD5991: Another Mcl-1 inhibitor currently in clinical trials for various cancers.
Uniqueness: Mcl-1 inhibitor 10 is unique due to its high selectivity for Mcl-1 over other Bcl-2 family proteins, which reduces off-target effects and enhances its therapeutic potential . Additionally, its favorable pharmacokinetic properties and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy .
属性
分子式 |
C21H15F3O4 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC 名称 |
2-hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C21H15F3O4/c22-21(23,24)15-5-3-6-16(11-15)28-12-14-4-1-2-7-17(14)13-8-9-19(25)18(10-13)20(26)27/h1-11,25H,12H2,(H,26,27) |
InChI 键 |
GBUJCCFRKREBDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


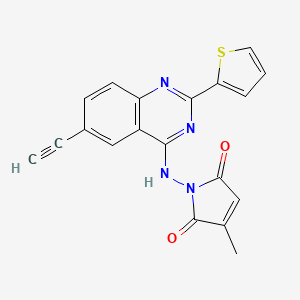
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)
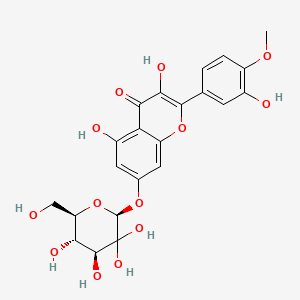
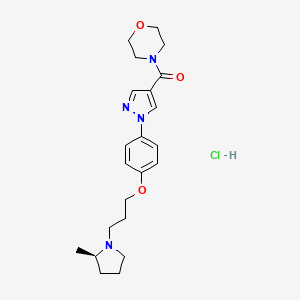

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
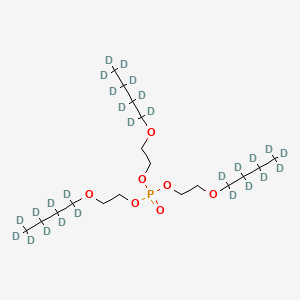
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
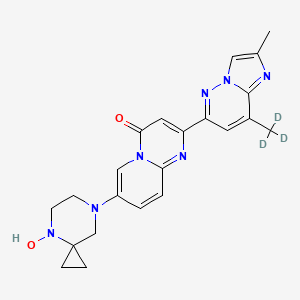
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
